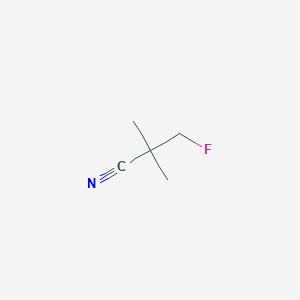
3-Fluoro-2,2-dimethylpropionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,2-dimethylpropionitrile (3-Fluoro-2,2-DMPN) is a fluorinated organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a strong odor, and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, 3-Fluoro-2,2-DMPN has been used in the study of biochemical pathways and physiological effects.
Applications De Recherche Scientifique
3-Fluoro-2,2-DMPN is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the study of biochemical pathways, as well as in the study of physiological effects.
Mécanisme D'action
3-Fluoro-2,2-DMPN is a fluorinated compound and is known to interact with biological molecules, such as enzymes and proteins. In particular, it is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine available in the body, which can have a variety of effects, including increased alertness and improved memory.
Biochemical and Physiological Effects
3-Fluoro-2,2-DMPN has been studied for its biochemical and physiological effects. Specifically, it has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the amount of acetylcholine available in the body. This can have a variety of effects, including increased alertness and improved memory. In addition, 3-Fluoro-2,2-DMPN has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-2,2-DMPN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be prepared in a variety of ways. In addition, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.
Orientations Futures
There are several potential future directions for 3-Fluoro-2,2-DMPN. For example, it could be further studied for its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, it could be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical pathways.
Méthodes De Synthèse
3-Fluoro-2,2-DMPN can be synthesized from the reaction of 2,2-dimethylpropionitrile with a fluoride source, such as sodium fluoride. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds in a two-step process. In the first step, the fluoride source is added to the 2,2-dimethylpropionitrile, forming a fluorinated intermediate. In the second step, the intermediate is reacted with a base, such as sodium hydroxide, to form the desired 3-Fluoro-2,2-DMPN product.
Propriétés
IUPAC Name |
3-fluoro-2,2-dimethylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN/c1-5(2,3-6)4-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRFFGFMUZGMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,2-dimethylpropionitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
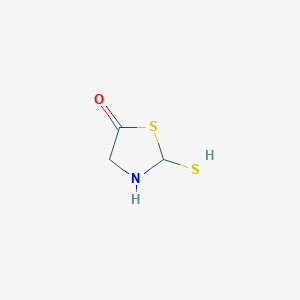

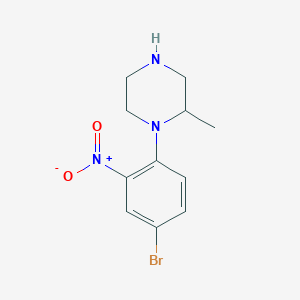

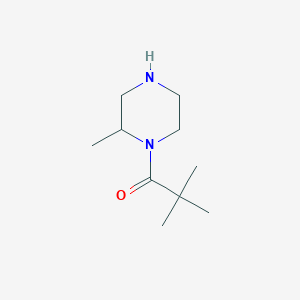




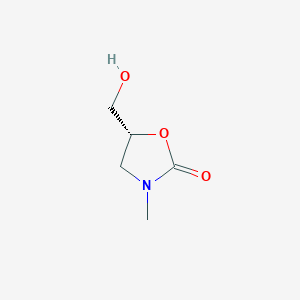


![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)